![molecular formula C24H18F3N3O4S B2358022 Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-13-8](/img/structure/B2358022.png)
Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H18F3N3O4S and its molecular weight is 501.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Anticancer Evaluation : The compound's utility in synthesizing new derivatives with potential biological activities has been reported. For instance, its role in creating pyrimidine derivatives that were evaluated for antimicrobial activities, showcasing the chemical's versatility in drug development processes (Farag, Kheder, & Mabkhot, 2008). Additionally, some derivatives have shown potent anticancer activity against colon HCT-116 human cancer cell lines, indicating its potential in anticancer drug synthesis (Abdel-Motaal, Alanzy, & Asem, 2020).
Herbicidal Activities : Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives synthesized from this compound have demonstrated significant bleaching and herbicidal activities, offering a new avenue for developing agrochemicals. Some derivatives displayed strong herbicidal activities, rivaling commercial herbicides (Xu et al., 2008).
Chemical Synthesis and Reactivity
The compound's unique reactivity allows for the creation of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, showcasing its utility in synthesizing novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors. This highlights its application in developing new chemical classes for agricultural use (Wu et al., 2006).
Enzymatic Activity Enhancement : Research on pyrazolopyrimidinyl keto-esters and their derivatives, including ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, has indicated potential for increasing the reactivity of certain enzymes, such as cellobiase. This suggests possible applications in biotechnology and enzyme research (Abd & Awas, 2008).
properties
IUPAC Name |
ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-6-4-5-13(2)11-14)18(17)22(32)30(29-19)16-9-7-15(8-10-16)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSAGFFTIXHAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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